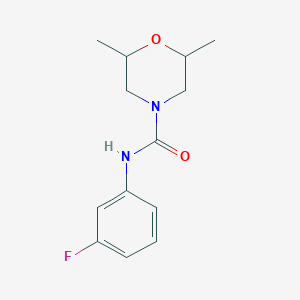![molecular formula C16H16BrNO2 B5340421 N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
N-[2-(benzyloxy)ethyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)ethyl]-2-bromobenzamide, commonly known as BZB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BZB is a benzamide derivative that has been synthesized using various methods, including the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine.
Mecanismo De Acción
The mechanism of action of BZB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BZB has also been found to activate certain signaling pathways that can lead to the death of cancer cells. In the case of Alzheimer's disease, BZB is believed to work by reducing the levels of beta-amyloid in the brain.
Biochemical and Physiological Effects:
BZB has been found to have various biochemical and physiological effects. In cancer cells, BZB has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. BZB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In the case of Alzheimer's disease, BZB has been shown to reduce the levels of beta-amyloid in the brain, which can lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BZB in lab experiments is its ability to inhibit the growth of cancer cells. BZB has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of using BZB is its potential toxicity. Studies have shown that BZB can be toxic to certain cells, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on BZB. One area of research is the development of more effective synthesis methods for BZB. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by BZB. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of BZB in humans, which could lead to the development of new treatments for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, BZB is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BZB has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are limitations to using BZB in lab experiments, further research is needed to determine its safety and efficacy. Overall, BZB shows promise as a potential treatment for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of BZB involves the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods of synthesis include the reaction of 2-bromobenzoic acid with 2-(benzyloxy)ethylamine in the presence of a coupling agent such as EDCI.
Aplicaciones Científicas De Investigación
BZB has been found to have potential applications in various areas of scientific research. One of the primary applications is in the field of cancer research. Studies have shown that BZB has anti-tumor properties and can inhibit the growth of cancer cells. BZB has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.
Propiedades
IUPAC Name |
2-bromo-N-(2-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKNAJHKXPGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
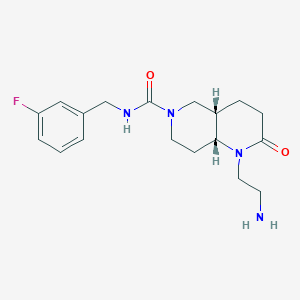
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
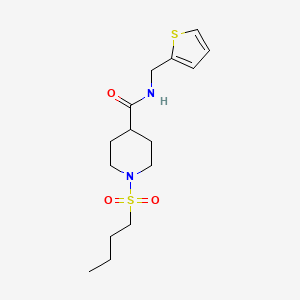
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
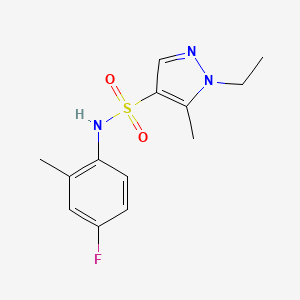
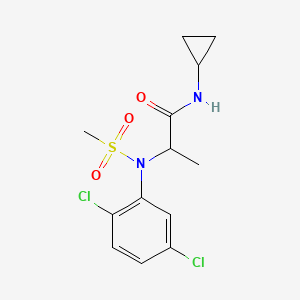
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
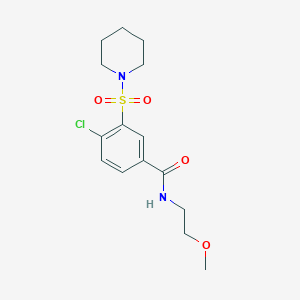
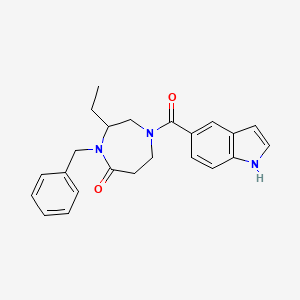
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
